molecular formula C24H23N3O4 B3006269 N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899788-33-1

N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No. B3006269
M. Wt: 417.465
InChI Key: IKPJWTOQIIJFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound's synthesis often involves advanced organic chemistry techniques, leveraging reactions that allow for the precise construction of its complex molecular architecture. For instance, the Pictet–Spengler reaction has been utilized to synthesize new derivatives of dihydroquinazolino and benzodiazepinones, showcasing the versatility of such frameworks for creating compounds with potential pharmacological activities (Tolkunov et al., 2017). Similarly, novel syntheses of hexahydropyrimidines and tetrahydroquinazolines demonstrate the compound's relevance in creating diverse molecular structures that could serve as scaffolds for drug discovery (Katritzky et al., 2002).

Biological Activities and Potential Applications

The compound and its derivatives have been explored for various biological activities, offering insights into potential therapeutic applications. For example, some 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, highlighting the compound's potential in cancer therapy (Al-Suwaidan et al., 2016). The structural flexibility of these molecules allows for the targeting of different cancer cell lines, offering a promising avenue for the development of new anticancer agents.

Advancements in Heterocyclic Chemistry

Research on heterocyclic compounds, such as those derived from N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide, contributes significantly to advancements in heterocyclic chemistry. These advancements are crucial for discovering new drugs and materials with unique properties. For instance, the direct functionalization of nitrogen heterocycles via Rh-catalyzed C-H bond activation illustrates the innovative approaches being developed to modify such compounds, enhancing their utility in various applications (Lewis et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17-6-4-7-18(14-17)16-27-21-10-3-2-9-20(21)23(29)26(24(27)30)12-11-22(28)25-15-19-8-5-13-31-19/h2-10,13-14H,11-12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJWTOQIIJFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

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